1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group and a thiophene-2-carbonyl group
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a carbonyl compound. The reaction conditions often require acidic or basic catalysts and can be carried out at room temperature or under reflux conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and exhibits similar biological activities.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMDUWMEVIMUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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